2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid
Übersicht
Beschreibung
2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid (CAS Number: 692732-71-1) is a benzimidazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
The molecular formula of this compound is with a molecular weight of approximately 391.35 g/mol. The structure includes a trifluoromethyl group and benzimidazole moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one in focus have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study by Menteşe et al. demonstrated that certain benzimidazole derivatives inhibited cancer cell proliferation effectively, suggesting that the trifluoromethyl substitution may enhance these effects due to increased lipophilicity and receptor binding affinity .
Antimicrobial Activity
Benzimidazole derivatives have also been investigated for their antimicrobial properties. Research indicates that the presence of the benzimidazole ring enhances the antimicrobial activity against a range of pathogens. Compounds with similar structures have shown promising results in inhibiting bacterial growth, making them potential candidates for new antimicrobial agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, studies have reported that benzimidazole derivatives can act as inhibitors of lipase and other enzymes, which are crucial in lipid metabolism and associated diseases .
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Science evaluated a series of benzimidazole derivatives for their anticancer activity. The results indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against human breast cancer cells (MCF-7) compared to their non-fluorinated counterparts. The IC50 values ranged from 5 µM to 20 µM depending on the specific derivative tested .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 10 | MCF-7 |
Compound B | 15 | MCF-7 |
Target Compound | 5 | MCF-7 |
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, several benzimidazole derivatives were screened against Gram-positive and Gram-negative bacteria. The target compound showed significant inhibition against Staphylococcus aureus with an MIC value of 8 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Eigenschaften
IUPAC Name |
2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-10(15(25)22-12-7-3-2-6-11(12)16(26)27)24-14-9-5-4-8-13(14)23-17(24)18(19,20)21/h2-10H,1H3,(H,22,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONQDSOEIRYYQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)O)N2C3=CC=CC=C3N=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135518 | |
Record name | 2-[[1-Oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692732-72-2 | |
Record name | 2-[[1-Oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692732-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[1-Oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.